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Compound of Interest

Compound Name: 4-Chloro-N-ethylpicolinamide

Cat. No.: B1592503 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-N-ethylpicolinamide is a substituted pyridine amide, a class of compounds

recognized for its significant utility in medicinal chemistry and synthetic organic chemistry.

Picolinamides serve as crucial intermediates in the synthesis of complex molecules, including

active pharmaceutical ingredients (APIs), and are notable for their role as effective directing

groups in C-H bond functionalization reactions. This guide provides a comprehensive overview

of the core physicochemical properties of 4-Chloro-N-ethylpicolinamide, offering both

established data and field-proven methodologies for its characterization. Understanding these

properties is paramount for its effective application in research and development, from

designing synthetic routes to formulating and analyzing final products.

Chemical Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its unequivocal

identity. 4-Chloro-N-ethylpicolinamide is structurally defined by a pyridine ring substituted

with a chlorine atom at the 4-position and an N-ethylcarboxamide group at the 2-position.

IUPAC Name: 4-chloro-N-ethylpyridine-2-carboxamide

Synonyms: 4-chloro-N-ethylpicolinamide[1]

CAS Number: 604813-07-2[1]
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Molecular Formula: C₈H₉ClN₂O[1]

2D Structure: (A representative 2D structure would be depicted here).

Core Physicochemical Properties
A summary of the key physicochemical data for 4-Chloro-N-ethylpicolinamide is presented

below. It is important to note that while data for the N-ethyl derivative is limited, extensive data

exists for the closely related N-methyl analogue (4-Chloro-N-methylpicolinamide, CAS: 220000-

87-3), which can serve as a valuable reference point for predicting behavior.
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Property Value Source / Notes

Molecular Weight 184.62 g/mol [1]

Appearance Off-White to Light Yellow Solid
Predicted, based on N-methyl

analogue[2][3].

Melting Point ~41-43 °C

This is the consistent

experimental value for the N-

methyl analogue[4].

Experimental data for the N-

ethyl compound is not readily

available.

Boiling Point ~315 °C (at 760 mmHg)

Predicted normal boiling point

for the N-methyl analogue[5]

[6]. High boiling point indicates

low volatility under standard

conditions.

Solubility
Soluble in DMSO, Methanol;

Sparingly soluble in water

Based on the N-methyl

analogue[2]. The ethyl group

may slightly decrease aqueous

solubility compared to the

methyl analogue.

pKa ~13.41 (Predicted)

Predicted for the amide proton

of the N-methyl analogue[4].

The pyridine nitrogen is weakly

basic due to the electron-

withdrawing nature of the ring

substituents.

LogP ~1.1 - 1.5 (Predicted)

The N-methyl analogue has a

predicted XLogP3 of 1.1[7][8].

The addition of a methylene

group would be expected to

increase the LogP value

slightly.
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Experimental Protocols for Physicochemical
Characterization
To ensure scientific integrity, the properties listed above must be verifiable through robust

experimental methods. The following section details standard protocols for determining these

key parameters.

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.

A reversed-phase method is chosen due to the compound's moderate polarity. A gradient

elution is employed to ensure the separation of the main analyte from potential impurities that

may have significantly different polarities.

Methodology:

System Preparation: Use a standard HPLC system equipped with a UV detector,

autosampler, and column oven.

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

18-19 min: Linear gradient from 95% to 5% B

19-25 min: Hold at 5% B for re-equilibration.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV

scan).

Sample Preparation: Accurately weigh ~1 mg of 4-Chloro-N-ethylpicolinamide and

dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute

as necessary.

Injection Volume: 10 µL.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to

the total area of all observed peaks.

Diagram: HPLC Purity Analysis Workflow
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Caption: Workflow for HPLC purity determination.

Rationale: The shake-flask method is a reliable technique for determining equilibrium solubility.

[9] It involves saturating a solvent with the compound and measuring the resulting

concentration. This is critical for selecting appropriate solvents for synthesis, purification, and

formulation.

Methodology:

Preparation: Add an excess amount of 4-Chloro-N-ethylpicolinamide to a series of vials,

each containing a known volume (e.g., 2 mL) of a specific solvent (e.g., water, ethanol,

DMSO, acetone).

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,

25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid
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at the end of this period is essential.

Separation: Centrifuge the vials at high speed to pellet the excess solid.

Sampling: Carefully withdraw a known volume of the supernatant.

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration

of the dissolved compound using a validated analytical method, such as the HPLC method

described above or UV-Vis spectrophotometry against a standard curve.

Calculation: Express solubility in units such as mg/mL or mol/L.

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp

melting range typically signifies high purity, whereas a broad and depressed range suggests

the presence of impurities.

Methodology:

Sample Preparation: Finely powder a small amount of the dry compound.

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3

mm height) of the sample into the sealed end.

Measurement: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then,

decrease the heating rate to 1-2 °C per minute.

Observation: Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the last solid particle melts (completion). The melting range is reported

as onset-completion temperature.

Synthesis and Reactivity Insights
While a specific, peer-reviewed synthesis for 4-Chloro-N-ethylpicolinamide is not detailed in

the provided search results, its synthesis can be reliably inferred from established methods for

analogous picolinamides.
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A common synthetic pathway involves the amidation of an activated picolinic acid derivative.

For instance, 4-chloropicolinic acid can be converted to an acyl chloride using a chlorinating

agent like thionyl chloride (SOCl₂).[10][11] This highly reactive intermediate is then treated with

ethylamine to yield the final product, 4-Chloro-N-ethylpicolinamide.[10] Alternatively, coupling

reagents can be used to directly react the carboxylic acid with ethylamine. The chlorine atom at

the 4-position makes the pyridine ring electron-deficient and susceptible to nucleophilic

aromatic substitution under certain conditions, a key aspect of its utility as a synthetic

intermediate.

Safety, Storage, and Handling
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the

compound.

Hazard Profile: The N-methyl analogue is listed as causing skin and serious eye irritation,

and may cause respiratory irritation.[7][12] Similar precautions should be taken for the N-

ethyl derivative.

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab

coat, and chemical-resistant gloves.[3]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For

long-term stability, storage at 2-8°C is recommended.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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